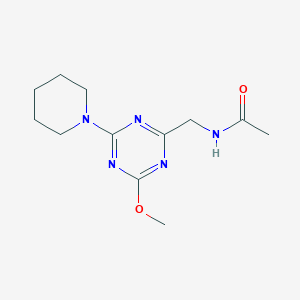

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the family of triazine derivatives and is widely used in various fields of science due to its unique properties.

Applications De Recherche Scientifique

Enzyme Inhibitory Activities

Research involving compounds with similar structures has been focused on synthesizing new chemical entities and evaluating their potential as enzyme inhibitors. For example, a study by Virk et al. (2018) synthesized a series of compounds evaluated for their inhibition potential against bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. One compound demonstrated good activity, indicating the potential use of similar structures in developing enzyme inhibitors (Virk et al., 2018).

Anti-Inflammatory and Analgesic Agents

Another area of research is the development of anti-inflammatory and analgesic agents. A study by Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibition, analgesic, and anti-inflammatory activities. This suggests that structurally similar compounds could be explored for their therapeutic potential in inflammation and pain management (Abu‐Hashem et al., 2020).

Neuroprotective Effects

Compounds with piperazine and related structures have also been studied for their neuroprotective effects. The synthesis and characterization of cinnamide derivatives demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells, indicating potential applications in protecting against or treating neurological damage (Jian-gang Zhong et al., 2018).

Anticonvulsant Activity

A series of new acetamides synthesized and evaluated for anticonvulsant activity highlights the potential of structurally similar compounds in epilepsy treatment. Some molecules revealed protection in animal models of epilepsy, suggesting a promising direction for the development of new antiepileptic drugs (J. Obniska et al., 2015).

Mécanisme D'action

Target of Action

The primary target of this compound is the Polycomb Repressive Complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3 . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .

Mode of Action

The compound acts as a potent and selective inhibitor of EZH2 , the catalytic engine of the PRC2 complex . It binds to EZH2, inhibiting its function and thus disrupting the activity of the PRC2 complex .

Biochemical Pathways

By inhibiting EZH2, the compound disrupts the normal function of the PRC2 complex. This leads to a decrease in the methylation of histone 3 at lysine 27, which in turn affects the transcriptional silencing controlled by the PRC2 complex .

Pharmacokinetics

The compound demonstrates robust antitumor effects in a Karpas-422 xenograft model when dosed at 160 mg/kg BID . .

Result of Action

The inhibition of EZH2 and the subsequent disruption of the PRC2 complex’s function can lead to changes in gene expression. This can result in the death of cancer cells, providing a potential therapeutic benefit in the treatment of certain malignancies .

Propriétés

IUPAC Name |

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2/c1-9(18)13-8-10-14-11(16-12(15-10)19-2)17-6-4-3-5-7-17/h3-8H2,1-2H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMGVSFJCGNJTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NC(=NC(=N1)OC)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2918715.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2918718.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2918724.png)

![N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2918731.png)